5-Bromosalicylamide
Overview
Description
Mechanism of Action
Target of Action
5-Bromo-2-Hydroxybenzamide, also known as Bromosalicylamide, primarily targets the IκB kinase complex . This complex plays a crucial role in the activation of the nuclear factor-kappa β (NF-κB) signaling pathway , which is involved in various cellular processes, including inflammation, immunity, cell growth, and survival .
Mode of Action
Bromosalicylamide selectively inhibits the IκB kinase complex, thereby inhibiting the NF-κB signaling pathway . By inhibiting this pathway, Bromosalicylamide can suppress the transcription of NF-κB target genes that are involved in cell proliferation, inflammation, and other processes .
Biochemical Pathways
The inhibition of the IκB kinase complex by Bromosalicylamide disrupts the NF-κB signaling pathway . This disruption can lead to a decrease in the expression of genes that promote cell proliferation and inflammation, among other effects .
Result of Action
The inhibition of the NF-κB signaling pathway by Bromosalicylamide can result in various molecular and cellular effects. For instance, it can suppress ovarian cancer cell proliferation by inducing G1 phase arrest . It can also decrease the secretion of vascular endothelial growth factor (VEGF) from cancer cells, which can inhibit angiogenesis .
Biochemical Analysis
Biochemical Properties
Bromosalicylamide plays a significant role in various biochemical reactions. It has been shown to act as an antihistaminic agent, inhibiting the release of histamine from mast cells . Additionally, Bromosalicylamide interacts with histamine receptors, particularly histamine receptor 2 (H2), and may also act as an H1 antagonist . These interactions suggest that Bromosalicylamide can modulate allergic responses and inflammatory processes.
Cellular Effects
Bromosalicylamide exhibits notable effects on different cell types and cellular processes. It has demonstrated antitumor activity in tumor xenografts by inhibiting the growth of cancer cells through the blockade of protein synthesis . Furthermore, Bromosalicylamide influences cell signaling pathways, particularly those related to histamine release and receptor binding, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bromosalicylamide involves its binding interactions with biomolecules. As an antihistaminic agent, it inhibits the release of histamine from mast cells and blocks histamine receptors, particularly H2 and potentially H1 . This inhibition prevents the downstream signaling pathways that lead to allergic and inflammatory responses. Additionally, Bromosalicylamide’s antitumor activity is attributed to its ability to inhibit protein synthesis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromosalicylamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Bromosalicylamide remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to Bromosalicylamide in in vitro and in vivo studies has revealed sustained inhibition of histamine release and antitumor activity .
Dosage Effects in Animal Models
The effects of Bromosalicylamide vary with different dosages in animal models. At lower doses, Bromosalicylamide effectively inhibits histamine release and exhibits antitumor activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Bromosalicylamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, Bromosalicylamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
Bromosalicylamide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can localize to specific compartments or organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The precise localization can impact its activity and function, making it essential to study these aspects for targeted therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromosalicylamide can be synthesized through various synthetic routes. One common method involves the bromination of salicylamide. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of bromosalicylamide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromosalicylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in bromosalicylamide can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: this compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Reagents such as aldehydes or ketones can be used in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Condensation Reactions: Products include complex molecules such as benzoxazines.
Scientific Research Applications
5-Bromosalicylamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Salicylamide: Similar to bromosalicylamide but lacks the bromine atom.
5-Iodosalicylic Acid: Contains an iodine atom instead of bromine.
5-Fluorosalicylaldehyde: Contains a fluorine atom and is used in organic synthesis.
Uniqueness: 5-Bromosalicylamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Its ability to inhibit histamine release and its potential antitumor activity make it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOPHYFXXZTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212685 | |
Record name | Salicylamide, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-74-4 | |
Record name | 5-Bromo-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6329-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromosalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromosalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylamide, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromosalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOSALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU5NZU8HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activity does bromosalicylamide exhibit?
A1: Bromosalicylamide has been identified as a potential therapeutic agent for dementia and other diseases related to decreased cholinergic neurotransmission. It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. []
Q2: How does the structure of bromosalicylamide influence its activity as a cholinesterase inhibitor?
A2: Studies have explored the Structure-Activity Relationship (SAR) of bromosalicylamide analogues. Researchers found that substituting the core structure with N-alkyl (C2-C6) carbamates and changing the position of the phenolic hydroxyl group led to improved AChE and BuChE inhibition. Notably, N-[3,5- Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, an isomer of bromosalicylamide with a shifted phenolic hydroxyl, exhibited enhanced inhibitory activity against both enzymes. []
Q3: What is the role of bromosalicylamide in the study of rhodopsin?
A3: While not directly interacting with rhodopsin, a derivative of bromosalicylamide, 5-bromosalicylohydroxamic acid, plays a role in understanding its metabolism. Research indicates that 5-bromosalicylohydroxamic acid is metabolized in various species (humans, mice, rabbits, and rats) primarily into conjugates of 5-bromosalicylamide. This metabolic pathway highlights the conversion of hydroxamic acids to amides in vivo. []
Q4: Has bromosalicylamide shown any potential in cancer treatment?
A4: Research suggests that a derivative of bromosalicylamide, IMD-0560 (N-[2,5-bis (trifluoromethyl) phenyl]-5-bromo-2-hydroxybenzamide), exhibits potent therapeutic efficacy in ovarian cancer models. IMD-0560 selectively inhibits the IκB kinase complex, disrupting the NF-κB signaling pathway often implicated in cancer development. In preclinical studies, IMD-0560 inhibited ovarian cancer cell proliferation, suppressed tumor growth, and prolonged survival in mice. []
Q5: Does bromosalicylamide form complexes with metal ions?
A5: Yes, bromosalicylamide can act as a bidentate ligand in the formation of mixed ligand complexes with transition metals like copper(II) when paired with tertiary diimines as primary ligands. Studies have explored the stability constants and spectroscopic properties of these complexes, providing insights into their coordination chemistry. []
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